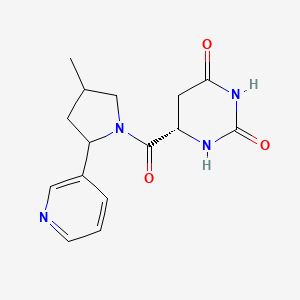
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. The compound is also known as MPDP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of MPDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MPDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPDP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MPDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have potential therapeutic applications for inflammatory and neurodegenerative diseases. MPDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
MPDP has several potential advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. MPDP is also relatively easy to administer to animal models, either orally or via injection. However, there are also some limitations to the use of MPDP in lab experiments. The compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MPDP is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on MPDP. One area of interest is the development of novel drug delivery systems based on MPDP, which could improve the efficacy and bioavailability of existing drugs. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of MPDP, which could lead to the development of new therapeutic targets. Finally, the potential use of MPDP in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active research.
合成法
The synthesis of MPDP involves the reaction of 1,3-diazinane-2,4-dione with 4-methyl-2-pyridin-3-ylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, typically under reflux conditions. The yield of MPDP can be optimized by adjusting the reaction conditions and the purity of the starting materials.
科学的研究の応用
MPDP has been studied extensively for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. MPDP has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific tissues.
特性
IUPAC Name |
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-5-12(10-3-2-4-16-7-10)19(8-9)14(21)11-6-13(20)18-15(22)17-11/h2-4,7,9,11-12H,5-6,8H2,1H3,(H2,17,18,20,22)/t9?,11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQVQDFTRJVNR-ZYXZCXLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(N(C1)C(=O)[C@@H]2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,5R)-N-[1-(3-methoxyphenyl)cyclopropyl]-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7341211.png)
![(1R,2S)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341213.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B7341232.png)
![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[2-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7341242.png)
![(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-ethyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7341257.png)
![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7341264.png)
![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341267.png)
![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(1-methylimidazol-2-yl)oxane-3-carboxamide](/img/structure/B7341287.png)
![[(2S,5R)-5-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)oxolan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7341288.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341301.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341304.png)
